molecular formula C22H16OS B14329553 4-Benzylidenespiro[thietane-2,9'-xanthene] CAS No. 106076-57-7

4-Benzylidenespiro[thietane-2,9'-xanthene]

Cat. No.: B14329553
CAS No.: 106076-57-7
M. Wt: 328.4 g/mol
InChI Key: CMDGOEWBPPNESM-UHFFFAOYSA-N
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Description

4-Benzylidenespiro[thietane-2,9’-xanthene] is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a thietane ring fused to a xanthene moiety, with a benzylidene group attached at the 4-position. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the [2+2] cycloaddition of alkenes and thiocarbonyl compounds to form the thietane ring . This is followed by nucleophilic cyclization to introduce the xanthene moiety . The benzylidene group is then added through a condensation reaction with benzaldehyde under basic conditions .

Industrial Production Methods: While specific industrial production methods for 4-Benzylidenespiro[thietane-2,9’-xanthene] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylidenespiro[thietane-2,9’-xanthene] can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The xanthene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted xanthenes.

Mechanism of Action

The mechanism of action of 4-Benzylidenespiro[thietane-2,9’-xanthene] is largely dependent on its structural components. The thietane ring can interact with various biological targets through sulfur-containing functional groups, while the xanthene moiety can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Uniqueness: 4-Benzylidenespiro[thietane-2,9’-xanthene] is unique due to its spirocyclic structure, which combines the properties of both thietane and xanthene derivatives. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Properties

CAS No.

106076-57-7

Molecular Formula

C22H16OS

Molecular Weight

328.4 g/mol

IUPAC Name

4-benzylidenespiro[thietane-2,9'-xanthene]

InChI

InChI=1S/C22H16OS/c1-2-8-16(9-3-1)14-17-15-22(24-17)18-10-4-6-12-20(18)23-21-13-7-5-11-19(21)22/h1-14H,15H2

InChI Key

CMDGOEWBPPNESM-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)SC13C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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